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molecular formula C9H11NO2S B123454 N-Tosylaziridine CAS No. 3634-89-7

N-Tosylaziridine

Cat. No. B123454
M. Wt: 197.26 g/mol
InChI Key: VBNWSEVVMYMVLC-UHFFFAOYSA-N
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Patent
US04970325

Procedure details

118 mg (3 mmol) of sodium hydride (55 percent in oil) was placed in 3 ml of tetrahydrofuran and cooled to 0° C. 1 g (2.7 mmol) of N,O-bis-(toluenesulfonyl)-ethanolamine in 2 ml of tetrahydrofuran was added in 7 minutes (generation of gas). The reaction mixture was warmed to room temperature. Then 2 ml of ether was added and it was stirred for 50 minutes at room temperature.
Quantity
118 mg
Type
reactant
Reaction Step One
Name
N,O-bis-(toluenesulfonyl)-ethanolamine
Quantity
1 g
Type
reactant
Reaction Step Two
Quantity
2 mL
Type
solvent
Reaction Step Two
Name
Quantity
2 mL
Type
reactant
Reaction Step Three
Quantity
3 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[H-].[Na+].[C:3]1(C)[C:4]([S:9]([NH:12][CH2:13][CH2:14]OS(C2C(C)=CC=CC=2)(=O)=O)(=[O:11])=[O:10])=[CH:5][CH:6]=[CH:7][CH:8]=1.[CH3:27]COCC>O1CCCC1>[CH3:27][C:7]1[CH:8]=[CH:3][C:4]([S:9]([N:12]2[CH2:13][CH2:14]2)(=[O:10])=[O:11])=[CH:5][CH:6]=1 |f:0.1|

Inputs

Step One
Name
Quantity
118 mg
Type
reactant
Smiles
[H-].[Na+]
Step Two
Name
N,O-bis-(toluenesulfonyl)-ethanolamine
Quantity
1 g
Type
reactant
Smiles
C=1(C(=CC=CC1)S(=O)(=O)NCCOS(=O)(=O)C=1C(=CC=CC1)C)C
Name
Quantity
2 mL
Type
solvent
Smiles
O1CCCC1
Step Three
Name
Quantity
2 mL
Type
reactant
Smiles
CCOCC
Step Four
Name
Quantity
3 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
it was stirred for 50 minutes at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was warmed to room temperature

Outcomes

Product
Details
Reaction Time
50 min
Name
Type
Smiles
CC1=CC=C(C=C1)S(=O)(=O)N1CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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